molecular formula C12H9NO3S3 B15413320 5H-1,3-Dithiolo[4,5-c]pyrrol-2-one, 5-[(4-methylphenyl)sulfonyl]- CAS No. 250687-28-6

5H-1,3-Dithiolo[4,5-c]pyrrol-2-one, 5-[(4-methylphenyl)sulfonyl]-

Cat. No.: B15413320
CAS No.: 250687-28-6
M. Wt: 311.4 g/mol
InChI Key: AHPBQGAOWWFLQH-UHFFFAOYSA-N
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Description

5H-1,3-Dithiolo[4,5-c]pyrrol-2-one, 5-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound featuring a fused dithiolo-pyrrolone core substituted with a (4-methylphenyl)sulfonyl (tosyl) group at the 5-position. This compound is structurally significant as a precursor to pyrrolo-annulated tetrathiafulvalenes (TTFs), which are critical electron-donor units in supramolecular chemistry and organic electronic materials . The tosyl group enhances electronic delocalization and stability, making the compound valuable for synthesizing conductive polymers and charge-transfer complexes.

Properties

CAS No.

250687-28-6

Molecular Formula

C12H9NO3S3

Molecular Weight

311.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-[1,3]dithiolo[4,5-c]pyrrol-2-one

InChI

InChI=1S/C12H9NO3S3/c1-8-2-4-9(5-3-8)19(15,16)13-6-10-11(7-13)18-12(14)17-10/h2-7H,1H3

InChI Key

AHPBQGAOWWFLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C3C(=C2)SC(=O)S3

Origin of Product

United States

Biological Activity

5H-1,3-Dithiolo[4,5-c]pyrrol-2-one, 5-[(4-methylphenyl)sulfonyl]- is a sulfur-containing heterocyclic compound notable for its unique dithiolopyrrole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and interactions with various biological targets.

The molecular formula of this compound is C12H9NO3S3C_{12}H_9NO_3S_3, with a molecular weight of approximately 311.4 g/mol. Its melting point is reported to be between 178.5 °C and 179 °C when dissolved in dichloromethane, while the predicted boiling point is around 560.9 °C .

Property Value
Molecular FormulaC12H9NO3S3C_{12}H_9NO_3S_3
Molecular Weight311.4 g/mol
Melting Point178.5 - 179 °C
Boiling Point560.9 °C (predicted)
Density1.58 g/cm³ (predicted)
pKa-15.00 (predicted)

Biological Activities

Research indicates that compounds similar to 5H-1,3-Dithiolo[4,5-c]pyrrol-2-one exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with dithiolopyrrole structures have demonstrated significant antibacterial properties against various strains.
  • Enzyme Inhibition : This compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Antitumor Effects : Preliminary studies suggest that it may possess anticancer properties, potentially by targeting folate receptors and inducing apoptosis in tumor cells .
  • Anti-inflammatory Properties : Similar compounds have been shown to reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .
  • Hypoglycemic Effects : Some derivatives exhibit the ability to lower blood sugar levels, suggesting a role in diabetes management.

Case Studies and Research Findings

Several studies have explored the biological activity of dithiolopyrrole derivatives:

  • Antifolate Mechanism : A study on related pyrrolo[2,3-d]pyrimidine antifolates revealed that these compounds could inhibit folate receptor-expressing tumor cells by disrupting nucleotide biosynthesis pathways . This mechanism may also apply to the sulfonyl-substituted dithiolopyrrole derivatives.
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the growth of cancer cell lines, showcasing their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s dithiolo[4,5-c]pyrrol-2-one core distinguishes it from conventional pyrrol-2-one derivatives. Key structural comparisons include:

Compound Name Core Structure Substituents Functional Group
5H-1,3-Dithiolo[4,5-c]pyrrol-2-one, 5-[(4-methylphenyl)sulfonyl]- (Target) Dithiolo-pyrrolone Tosyl group at 5-position Ketone (C=O)
5-(4-Methylphenylsulfonyl)-1,3-dithiolo[4,5-c]pyrrole-2-thione Dithiolo-pyrrole Tosyl group at 5-position Thione (C=S)
5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) Dihydro-pyrrolone 4-Aminophenyl, 4-chlorophenyl, and phenyl groups at 3,5-positions Ketone (C=O)
5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a) Dihydro-pyrrolone 4-Hydroxyphenyl and phenyl groups at 3,5-positions Ketone (C=O)
  • Electronic Effects: The tosyl group in the target compound introduces strong electron-withdrawing characteristics, enhancing charge-transfer capabilities compared to the electron-donating hydroxyl and amino groups in compounds 15m and 16a .
  • Ring System : The dithiolo-pyrrolone core enables extended conjugation and sulfur-mediated conductivity, unlike the simpler dihydro-pyrrolone systems in 15m and 16a .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data
Target Compound Not reported ~297.4 (C11H9NO2S3) N/A
5-(4-Methylphenylsulfonyl)-1,3-dithiolo[4,5-c]pyrrole-2-thione Not reported 313.4 Crystal structure resolved (CCDC)
15m 209.0–211.9 389.9 <sup>1</sup>H NMR: δ 6.50–7.40 (aromatic protons)
16a 138.1–140.6 342.4 FTIR: 1670 cm<sup>-1</sup> (C=O stretch)
  • Thermal Stability : The target compound’s dithiolo-pyrrolone core likely confers higher thermal stability compared to dihydro-pyrrolones (15m , 16a ), which degrade at lower temperatures .

Q & A

Q. Characterization methods :

TechniqueApplicationExample Data
¹H/¹³C NMR Confirm regiochemistry and substituent positionsAromatic protons (δ 7.2–7.8 ppm), sulfonyl group (δ ~3.0 ppm for CH₃)
HRMS Verify molecular formulaExact mass matching [M+H]⁺/⁻ ions within 5 ppm error
FTIR Identify functional groups (e.g., C=O, S=O)Strong bands at ~1700 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O)

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. For the title compound:

  • Crystallization : Slow evaporation from DMF/ethanol mixtures yields diffraction-quality crystals .
  • Refinement : SHELXL (part of the SHELX suite) refines atomic positions, thermal parameters, and bond lengths/angles . Key structural features:
    • Planar dithiolo-pyrrole core with a dihedral angle of 85° between the tosyl group and the fused ring system .
    • S⋯S non-covalent interactions (3.2–3.4 Å) stabilize the crystal lattice .

Q. SHELX workflow :

Data collection : Mo Kα radiation (λ = 0.71073 Å), 298 K.

Structure solution : Direct methods (SHELXS).

Refinement : Full-matrix least-squares on F² (SHELXL) .

Advanced: What is the role of this compound as a precursor in materials chemistry?

The compound serves as a key intermediate for pyrrolo-annulated tetrathiafulvalenes (TTFs) , which are electron donors in:

  • Organic conductors : TTFs form charge-transfer complexes with acceptors like TCNQ .
  • Supramolecular systems : The sulfur-rich core enables π-stacking and redox-switchable host-guest interactions .

Q. Synthetic pathway to TTFs :

Desulfurization : React with trialkyl phosphites to generate dithiolate intermediates.

Cross-coupling : Combine with other TTF precursors (e.g., dithiafulvenyl derivatives) under inert conditions .

Advanced: How can researchers analyze reaction mechanisms and byproducts in its derivatization?

Q. Mechanistic tools :

  • HPLC-MS : Track intermediates during sulfonylation or ring-opening reactions.
  • DFT calculations : Model transition states (e.g., sulfur extrusion during TTF synthesis) .

Q. Common byproducts :

  • Oxidized sulfone derivatives : Formed under prolonged air exposure.
  • Regioisomers : Mitigated by optimizing reaction temperature (e.g., –20°C for electrophilic substitutions) .

Advanced: How do computational studies complement experimental data for this compound?

Q. Key applications :

  • Electronic properties : DFT predicts HOMO (-5.2 eV) and LUMO (-2.8 eV), aligning with cyclic voltammetry data .
  • Non-covalent interactions : AIM analysis confirms S⋯S and C–H⋯π interactions observed crystallographically .

Q. Validation :

ParameterExperimental (X-ray)Computational (B3LYP/6-31G*)
C–S bond length 1.76 Å1.78 Å
Dihedral angle 85°83°

Advanced: How should researchers address contradictions in synthetic yields or spectral data?

Case study : Discrepancies in sulfonylation yields (46–86% in analogous compounds ):

  • Root causes :
    • Solvent polarity : DMF increases reactivity but may promote hydrolysis.
    • Catalyst choice : K₂CO₃ vs. Et₃N affects deprotonation efficiency .

Q. Troubleshooting workflow :

Repeat under inert conditions (N₂/Ar) to exclude oxidation.

Screen catalysts/bases (e.g., DBU, NaH).

Monitor reaction progress via TLC or in situ IR.

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